

Technical Guide: Spectroscopic Characterization of 6-Bromo-2-methoxy-1,3-benzothiazole[1]

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Compound of Interest

Compound Name: 6-bromo-2-methoxy-1,3-benzothiazole
CAS No.: 1805217-96-2
Cat. No.: B2708161

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CAS: 17053-93-9 (Generic) / 2941-58-4 (Isomer Caution - See Section 2) Formula:

Exact Mass: 242.935 / 244.933 (1:1 Isotopic Pattern)[1]

Executive Summary & Structural Logic

The 2-alkoxy-6-halobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry.[1] The introduction of the methoxy group at the C2 position serves two functions: it acts as a hydrogen bond acceptor in protein-ligand interactions and provides a distinct NMR handle (singlet, ~4.2 ppm) for reaction monitoring.[1] The C6-bromine atom is a versatile synthetic handle, enabling further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Critical Regio-Selectivity Note: Researchers must distinguish between the target **6-bromo-2-methoxy-1,3-benzothiazole** (Br on benzene ring) and its isomer 2-bromo-6-methoxy-1,3-benzothiazole (Br on thiazole ring). This guide focuses exclusively on the former, typically synthesized via nucleophilic displacement of 2,6-dibromobenzothiazole.[1]

Structural Numbering & Logic

- Position 2: Methoxy () – Highly deshielded carbon signal.[1]
- Position 6: Bromine () – Heavy atom effect on C6.[1]
- Protons: Located at positions 4, 5, and 7.[1]

Spectroscopic Data Analysis[1][2][3][4]

A. Mass Spectrometry (MS)

Methodology: EI/ESI (+) Mode.[1] Diagnostic Feature: The presence of a bromine atom dictates a characteristic 1:1 isotopic ratio between the molecular ion (

) and the M+2 peak.[1]

Ion Type	m/z Value	Relative Abundance	Assignment
Molecular Ion ()	243.0	100%	Isotopologue
Isotope Peak ()	245.0	~98-100%	Isotopologue
Fragment	228/230	Variable	Loss of (M-15)
Fragment	200/202	Variable	Loss of + H transfer
Base Fragment	163	High	Loss of (Thiazole core)

Interpretation: The equal intensity of m/z 243 and 245 confirms the presence of a single bromine atom.[1] The loss of 15 Da (methyl radical) is the primary fragmentation pathway for 2-methoxy azoles.[1]

B. Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency ()	Intensity	Functional Group Assignment
3050 - 3080	Weak	C-H Stretch (Aromatic)
2940 - 2960	Weak	C-H Stretch (Aliphatic)
1595 - 1610	Strong	C=N Stretch (Benzothiazole Ring)
1240 - 1260	Medium	C-O-C Asymmetric Stretch (Aryl Ether)
1020 - 1040	Strong	C-O-C Symmetric Stretch
600 - 700	Medium	C-Br Stretch

C. Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) or

[1] Reference: TMS (0.00 ppm).

H NMR Data (400 MHz,

)

The aromatic region displays an ABC spin system (or AMX depending on field strength) characteristic of 1,2,4-trisubstituted benzene rings.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
7.88	Doublet (d)	1H		H-4	Deshielded by Ring Nitrogen (C=N).[1][2] Meta to Br.
7.68	Doublet (d)	1H		H-7	Ortho to Sulfur.[1]
7.52	Doublet of Doublets (dd)	1H		H-5	Ortho to Br, Meta to S.
4.21	Singlet (s)	3H	-	-OCH ₃	Characteristic methoxy on heteroaromatic C2.[1]

Application Note: H-4 is typically the most downfield signal due to the anisotropic effect of the adjacent nitrogen lone pair and the ring current, appearing as a fine doublet due to long-range (meta) coupling with H-5.[1]

C NMR Data (100 MHz,

)

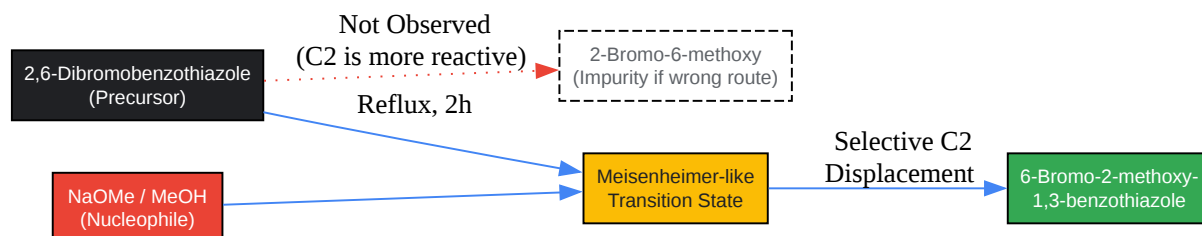
Shift (, ppm)	Assignment	Electronic Environment
173.5	C-2	/ .[1] Highly deshielded quaternary carbon.[1]
148.2	C-3a	Bridgehead carbon (adjacent to N).[1]
133.1	C-7a	Bridgehead carbon (adjacent to S).[1]
129.5	C-4	Aromatic CH.
126.8	C-5	Aromatic CH.
121.4	C-7	Aromatic CH.
116.5	C-6	C-Br.[1] Upfield shift due to heavy atom effect.[1]
58.2	-OCH ₃	Methoxy carbon.[1]

Experimental Workflow: Synthesis & Purification

To ensure the spectral data corresponds to the correct regioisomer, the following synthesis route via Nucleophilic Aromatic Substitution (

) is recommended over direct bromination.[1]

Reaction Scheme (Graphviz Visualization)



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Caption: Selective synthesis via

displacement. The C2-bromine is significantly more electrophilic than the C6-bromine due to the adjacent nitrogen, ensuring regio-purity.[1]

Step-by-Step Protocol

- Dissolution: Dissolve 2,6-dibromobenzothiazole (1.0 eq) in anhydrous Methanol.
- Activation: Add Sodium Methoxide (NaOMe, 1.1 eq) at .
- Reaction: Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The starting material () will convert to the product ().[1]
- Quench: Cool to room temperature and quench with water.
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[1][3][4]
- Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Quality Control & Troubleshooting

When analyzing the spectra, common impurities include:

- 2,6-Dimethoxybenzothiazole: Result of "over-reaction" (using excess NaOMe or prolonged heating).[1]
 - NMR Indicator: Appearance of a second methoxy singlet at ~3.8 ppm (C6-OMe is more shielded than C2-OMe).[1]
 - MS Indicator: Mass shift to 195 (M+).[1]
- Hydrolysis Product (6-Bromo-2(3H)-benzothiazolone): Result of moisture in the reaction.[1]
 - IR Indicator: Appearance of a strong Carbonyl (C=O) peak at ~1680
.[1]
 - NMR Indicator: Loss of the O-Methyl singlet; appearance of a broad NH singlet >10 ppm.
[1]

References

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 - Link:[1]
- Crystal Structure & Aromaticity of 6-Bromo-2-substituted Benzothiazoles
 - Source: Dobrowolski, M. A., et al. (2011). "6-Bromo-2-methylsulfanyl-1,3-benzothiazole." [1][6] Acta Crystallographica Section E. (Provides geometry and C6-Br heavy atom effect data).

- [Link:\[1\]\[7\]](#)
- Isomer Comparison (2-Bromo-6-methoxy vs 6-Bromo-2-methoxy)
 - Source: ChemicalBook / Vertex AI Search.[1] "2-Bromo-6-methoxybenzothiazole Properties."
 - [Link:\[1\]](#)

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